2-Ethoxy-6-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-6-methylbenzoic acid is an organic compound with the molecular formula C10H12O3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by an ethoxy group (-OCH2CH3) and a methyl group (-CH3)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-6-methylbenzoic acid can be achieved through several methods. One common approach involves the ethylation of 2-hydroxy-6-methylbenzoic acid. The process typically includes the following steps:
Reduction Hydrogenation Reaction: Using 2-methyl-6-nitrobenzoic acid or its methyl ester as a raw material, methanol as a solvent, hydrogen as a hydrogen source, and palladium carbon or platinum carbon as a catalyst to prepare 2-amino-6-methylbenzoic acid or its methyl ester.
Diazotization, Hydrolysis, and Esterification: Diazotization, hydrolysis, and esterification reactions are carried out using a diazotization reagent and methanol as a solvent to prepare 2-hydroxy-6-methyl benzoate.
Methylation Reaction: The 2-hydroxy-6-methyl benzoate is methylated using dimethyl sulfate in the presence of an alkali to form 2-methoxy-6-methyl benzoate.
Hydrolysis Reaction: The 2-methoxy-6-methyl benzoate is hydrolyzed with alkali and water, followed by acidification to obtain 2-methoxy-6-methylbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost, yield, and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-6-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products
Oxidation: Produces quinones or carboxylic acid derivatives.
Reduction: Yields alcohols or aldehydes.
Substitution: Results in halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
2-Ethoxy-6-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-6-methylbenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
2-Ethoxybenzoic acid: Lacks the methyl group on the benzene ring.
3-Acetoxy-2-methylbenzoic acid: Contains an acetoxy group instead of an ethoxy group.
Uniqueness
2-Ethoxy-6-methylbenzoic acid is unique due to the presence of both an ethoxy and a methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This combination of substituents can result in distinct properties compared to its analogs, making it valuable for specific applications in research and industry.
Biological Activity
2-Ethoxy-6-methylbenzoic acid (C10H12O3) is an aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This detailed article will explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by:
- Molecular Formula : C10H12O3
- Molecular Weight : Approximately 180.2 g/mol
- Functional Groups : Contains a carboxylic acid group, ethoxy group, and a methyl group.
The compound exhibits properties typical of benzoic acids, including acidity and potential for hydrogen bonding due to its carboxylic acid functional group. Its unique structure allows it to participate in various biochemical interactions, which may influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to potential anti-inflammatory effects.
- Cellular Pathway Modulation : It has been suggested that the compound could affect cell viability by interacting with receptors or enzymes linked to cell growth and proliferation.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. The antioxidant capacity is often assessed using assays such as DPPH free radical scavenging. The IC50 values for antioxidant activity demonstrate its effectiveness in neutralizing free radicals.
Antimicrobial Activity
Preliminary studies have shown that this compound possesses antibacterial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values provide insights into its efficacy against specific pathogens. For example:
Bacterial Strain | MIC (mg/L) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results indicate that the compound may serve as a potential antimicrobial agent .
Anticancer Potential
Compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines. Studies have indicated that certain derivatives exhibit significant antineoplastic properties, suggesting that this compound could be explored further for cancer therapy applications.
Case Studies and Research Findings
- Antimicrobial Study : A study evaluated the antibacterial activity of this compound against common bacterial strains. The results indicated a dose-dependent response, with lower MIC values observed for Gram-positive bacteria compared to Gram-negative bacteria.
- Antioxidant Evaluation : Another investigation focused on the antioxidant capacity of the compound using DPPH assay. The study reported an IC50 value of 25 µg/mL, indicating strong scavenging activity against free radicals.
- Cytotoxicity Assessment : In vitro studies on cancer cell lines revealed that this compound exhibited cytotoxic effects, particularly against breast cancer cells, with an IC50 value of 15 µg/mL. This suggests potential for further development as an anticancer agent.
Properties
IUPAC Name |
2-ethoxy-6-methylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-13-8-6-4-5-7(2)9(8)10(11)12/h4-6H,3H2,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXXGQXDDJKDSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60541787 |
Source
|
Record name | 2-Ethoxy-6-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60541787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90259-35-1 |
Source
|
Record name | 2-Ethoxy-6-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60541787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.